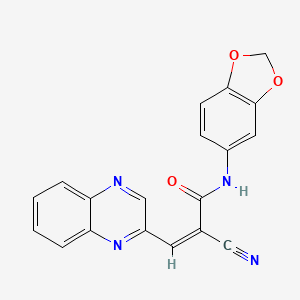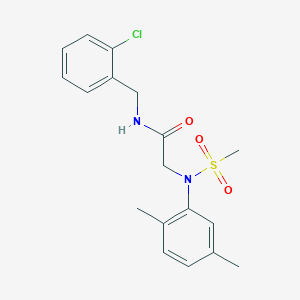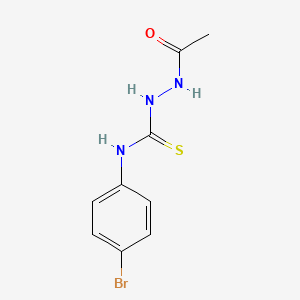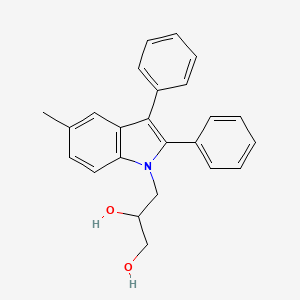![molecular formula C18H22N2O3S2 B4557725 N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4557725.png)
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide
Overview
Description
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.10718492 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Osteoporosis Treatment Potential
A study by Cho et al. (2020) explored the osteoclast inhibitory activity of N-phenyl-methylsulfonamido-acetamide (PMSA) derivatives, showing that these compounds could inhibit osteoclast differentiation and may serve as potential therapeutic agents for postmenopausal osteoporosis. PMSA-5-Cl, a specific derivative, prevented bone loss in an ovariectomized mouse model, indicating its potential for treating osteoporosis by reducing osteoclast activity and supporting bone health (Cho et al., 2020).
Antimicrobial Activity
Eren, Ünal, and Ozdemir-Kocak (2019) synthesized a disulfonimide derivative, N-(phenyl)dimethyldisulfonimide, via sulfonation of aniline. Their research demonstrated notable antibacterial and antifungal activities against several bacteria and fungus species. This indicates the compound's potential as an effective antimicrobial agent, contributing valuable insights into structure-activity relationships for future antimicrobial drug development (Eren, Ünal, & Ozdemir-Kocak, 2019).
Synthesis and Chemical Properties
Further studies have focused on the synthesis, crystal and molecular-electronic structure, and kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These works provide deep insights into the molecular properties and reactivity of such sulfonamide derivatives, laying the groundwork for their potential applications in various chemical and pharmaceutical fields (Rublova et al., 2017).
Environmental and Analytical Applications
Buser, Zook, and Rappe (1992) developed a novel microsynthesis method for methyl sulfone-substituted polychlorobiphenyls (MeSO2-PCBs) and their analysis by gas chromatography/mass spectrometry. This research contributes to environmental science by providing methods for detecting and analyzing pollutants, enhancing our understanding of environmental contamination and facilitating the development of remediation strategies (Buser, Zook, & Rappe, 1992).
Properties
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-9-14(2)11-15(10-13)20(25(4,22)23)12-18(21)19-16-7-5-6-8-17(16)24-3/h5-11H,12H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHRNYQQUZDAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC2=CC=CC=C2SC)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isopropyl 2-({2-cyano-3-[4-(trifluoromethyl)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4557653.png)
![N',N'''-1,2-phenylenebis[N-allyl(thiourea)]](/img/structure/B4557666.png)


![N-{4-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]benzyl}-N-methylmethanesulfonamide](/img/structure/B4557687.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4557699.png)

![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4557720.png)

![N-BENZYL-N-ETHYL-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE](/img/structure/B4557739.png)
![2-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)acetamide](/img/structure/B4557746.png)
![2-{[(4-fluorobenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4557750.png)

